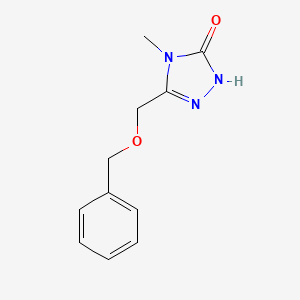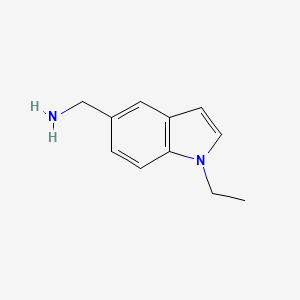
(3-Iodo-benzyl)-urea
Vue d'ensemble
Description
“(3-Iodo-benzyl)-urea” is a chemical compound that is related to 3-Iodobenzyl alcohol and 3-Iodobenzyl bromide . These compounds belong to the class of organic compounds known as benzyl alcohols, which contain the phenylmethanol substructure .
Synthesis Analysis
The synthesis of 3-Iodobenzyl bromide, a related compound, can be achieved by the bromination of m-iodotoluene . It has been used as a derivatization reagent for the extraction and purification of thiouracil . It may also be used in the synthesis of meta-substituted phenylalanine derivatives, N6-substituted aristeromycin derivative, and (N)-methanocarba-N6-(3-iodobenzyl)adenosine .Molecular Structure Analysis
The molecular structure of 3-Iodobenzyl alcohol, a related compound, is represented by the linear formula IC6H4CH2OH . The molecular weight is 234.03 .Chemical Reactions Analysis
3-Iodobenzyl alcohol undergoes a cross-coupling reaction with a zinc reagent to yield 3R-tert-butoxycarbonylamino-4-(3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical And Chemical Properties Analysis
3-Iodobenzyl alcohol, a related compound, is a liquid at 20°C . It has a refractive index of 1.636 (lit.) and a density of 1.842 g/mL at 25 °C (lit.) . The boiling point is 252 °C/711 mmHg (lit.) .Applications De Recherche Scientifique
Palladium-Catalyzed N-Acylation
Palladium-catalyzed carbonylation of urea derivatives with aryl iodides has been shown to afford N-benzoyl ureas, demonstrating good functional group tolerance and suitability for isotope labeling, including the synthesis of insecticides like triflumuron (Bjerglund, Lindhardt, & Skrydstrup, 2012).
Direct Arylation of Halouracils
Direct arylation of 5-halouracils with arenes and heteroarenes has been achieved through palladium-catalysis, facilitating the synthesis of 5-arylated uracil analogues used as RNA and DNA fluorescent probes (Liang, Gloudeman, & Wnuk, 2014).
Clean Synthesis of N-benzoyl–N′-aryl Ureas
An efficient synthesis method for N-benzoyl–N′-aryl ureas using polymer-supported reagents and scavengers has been described, offering moderate to high yield and excellent purity (Yang, Chen, & Zhang, 2003).
High-throughput Synthesis of Pharmaceutically Relevant Ureas
A high-throughput synthesis approach for pharmaceutically relevant benzylic ureas using C(sp3)–H functionalization methods has been developed, highlighting the synthesis's high site selectivity and good functional group tolerance (Suh, Nkulu, Lin, Krska, & Stahl, 2021).
Alpha-pyridylation of Chiral Amines
The palladium-catalyzed coupling of ureas with brominated arenes, leading to the creation of a quaternary stereogenic center with high enantioselectivity, demonstrates the potential for synthesizing complex organic molecules (Clayden & Hennecke, 2008).
Nonlinear Optical Applications
Research on 3-Benzoyl-5-chlorouracil highlighted its potential as a candidate for nonlinear optical applications, with significant first static hyperpolarisability, demonstrating the versatility of urea derivatives in materials science (Sinha, Prasad, Narayan, & Shukla, 2011).
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3-iodo-benzyl alcohol, belongs to the class of organic compounds known as benzyl alcohols . These compounds are known to interact with a variety of targets, but the specific target for (3-Iodo-benzyl)-urea remains to be identified.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Safety and Hazards
3-Iodobenzyl bromide, a related compound, is classified as Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes hazard statements such as H314 and precautionary statements such as P260 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .
Propriétés
IUPAC Name |
(3-iodophenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCBJQOGTLGRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)
![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)

![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)

